molecular formula C19H17N7S B2462040 3-(Pyridin-4-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine CAS No. 2380192-43-6

3-(Pyridin-4-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine

Cat. No.: B2462040
CAS No.: 2380192-43-6
M. Wt: 375.45
InChI Key: KHFYHCUUNSTGFK-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a piperazine ring, and pyridazinyl and pyridinyl substituents. The combination of these moieties imparts the compound with diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . This intermediate can then be further functionalized through various reactions to introduce the piperazine and pyridazinyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can result in a wide range of functionalized derivatives with varying biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit phosphatidylinositol-3-kinase (PI3K), a key enzyme involved in cell signaling pathways that regulate cell growth, proliferation, and survival . By inhibiting PI3K, the compound can disrupt these pathways, leading to the suppression of tumor growth and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridin-4-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine stands out due to its unique combination of structural features, which confer a distinct set of biological activities

Properties

IUPAC Name

4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7S/c1-2-17(24-23-15(1)14-3-6-20-7-4-14)25-8-10-26(11-9-25)19-18-16(5-12-27-18)21-13-22-19/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFYHCUUNSTGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C4=NC=NC5=C4SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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